Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-
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Overview
Description
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of diketopyrrolopyrroles (DPPs), which are widely used in organic electronics due to their excellent electron-withdrawing capabilities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrrolo[3,4-c]pyrrole-1,4-dione structure. This can be achieved through a condensation reaction between appropriate diketone precursors and amines under controlled conditions. The subsequent introduction of bromoselenophene groups and octyldodecyl chains requires further chemical reactions, such as halogenation and alkylation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in organic electronics, the electron-withdrawing nature of the DPP core enhances charge transport properties, making it suitable for use in thin-film transistors and solar cells.
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives: Variants with different substituents on the pyrrolopyrrole core.
Selenophene-based compounds: Similar structures with selenium atoms in place of sulfur.
Uniqueness: This compound stands out due to its specific combination of bromoselenophene and octyldodecyl groups, which contribute to its unique electronic and physical properties.
Properties
Molecular Formula |
C54H86Br2N2O2Se2 |
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Molecular Weight |
1113.0 g/mol |
IUPAC Name |
1,4-bis(5-bromoselenophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C54H86Br2N2O2Se2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 |
InChI Key |
LJBZQVCFOYQXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C([Se]3)Br)C1=O)C4=CC=C([Se]4)Br |
Origin of Product |
United States |
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